molecular formula C10H10Br2O B8475321 1-Bromo-4-(4-bromophenyl)butan-2-one

1-Bromo-4-(4-bromophenyl)butan-2-one

Cat. No.: B8475321
M. Wt: 305.99 g/mol
InChI Key: WLUCXHIKPYCWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of bromine atoms attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-phenyl-2-butanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a more efficient and scalable production method.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide are often employed as oxidizing agents.

Major Products:

    Substitution: Products include various substituted butanones.

    Reduction: The primary product is 4-(4-bromophenyl)-2-butanol.

    Oxidation: Products include 4-(4-bromophenyl)-2-butanoic acid.

Scientific Research Applications

1-Bromo-4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-bromophenyl)butan-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The compound’s ability to undergo substitution, reduction, and oxidation reactions is attributed to the electrophilic nature of the bromine atoms and the nucleophilic nature of the carbonyl group.

Comparison with Similar Compounds

    1-Bromo-4-iodobenzene: Similar in structure but contains an iodine atom instead of a second bromine atom.

    4-Bromophenylacetylene: Contains a triple bond instead of a carbonyl group.

    4-Bromophenyl isocyanate: Features an isocyanate group instead of a carbonyl group.

Uniqueness: 1-Bromo-4-(4-bromophenyl)butan-2-one is unique due to its combination of bromine atoms and a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

1-bromo-4-(4-bromophenyl)butan-2-one

InChI

InChI=1S/C10H10Br2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2

InChI Key

WLUCXHIKPYCWPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromophenyl)-2-butanone (1 mmol) in methanol (8 mL) stirred at room temperature, a solution of bromine (160 mg, 51.6 μL, 1 mmol) in methanol (1 mL) was added in one portion. The orange reaction mixture was then stirred at room temperature for 2 b, and, after the starting material had been consumed (TLC monitoring, hexanes-ethyl acetate 4:1 v/v), the reaction was quenched by adding a 0.3 M sodium thiosulfate solution (618 μL), and diluted with ethyl acetate (15 mL). The resulting mixture was washed with water (15 mL), the organic layer was separated, and the aqueous layer was extracted further with ethyl acetate (3×15 mL). The combined organic phase was dried over anhydrous Na2SO4, and concentrated under reduced pressure to give a residue that was chromatographed on a silica gel column using hexanes-ethyl acetate (15:1 v/v) as mobile phase to give 1-bromo-4-(4-bromophenyl)-2-butanone as a white solid (193 mg, 63%): mp 63-64° C., Rf=0.42 (hexanes-ethyl acetate 4:1 v/v); 1H NMR (400 MHz, CDCl3): δ 2.89 (t, J=6.8 Hz, 2H), 2.96 (t, J=6.8 Hz, 2H), 3.84 (s, 2H), 7.07 (d, J=8 Hz, 2H), 7.41 (d, J=8 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 29.3, 34.3, 41.2, 120.2, 130.2, 131.7, 139.4, 201.0; HRMS (EI) Calcd. for C10H10Br2O: 303.9093 (M+). Found: 303.9090.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
51.6 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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